Physical characteristics and melting point of imidazole-pyrazole amine derivatives
Physical characteristics and melting point of imidazole-pyrazole amine derivatives
A Technical Guide to Melting Point and Structural Characterization
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of imidazole-pyrazole amine derivatives, a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., Aurora, CDK). Unlike simple heterocycles, these hybrid systems exhibit complex lattice energies driven by extensive hydrogen bonding networks. This document details the structural causality behind their melting points, solubility profiles, and provides a self-validating protocol for their characterization using Differential Scanning Calorimetry (DSC).
Part 1: Structural Fundamentals & Molecular Interactions
The physical behavior of imidazole-pyrazole amines is defined by the competition between aromatic stacking and directional hydrogen bonding .
1.1 The Hybrid Scaffold Architecture
The core structure fuses an imidazole ring (amphoteric, pKa ~7.0) with a pyrazole ring (weakly basic, pKa ~2.5) via an amine linker. This creates a "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor-Acceptor" (A-D-A) motif depending on the tautomeric state.
-
Imidazole Moiety: Acts as a hydrogen bond acceptor at N3 and a donor at N1 (if unsubstituted).[1]
-
Pyrazole Moiety: Provides additional H-bond sites.
-
Amine Linker: The critical structural feature. It introduces a rotatable bond that allows the molecule to adopt a planar conformation, maximizing
- stacking while serving as a potent H-bond donor.
1.2 Lattice Energy and H-Bonding Networks
Recent Hirshfeld surface analyses of these derivatives reveal that N–H···N interactions dominate the crystal packing, contributing over 40% to the total Hirshfeld surface area. This strong intermolecular networking results in melting points significantly higher than their individual constituent rings.
-
Simple Imidazole MP: ~90°C[2]
-
Simple Pyrazole MP: ~70°C
-
Imidazole-Pyrazole Amine Hybrid MP: Typically 160°C – 240°C
Technical Insight: The high melting point is a direct proxy for the stability of the crystal lattice. A sharp melting endotherm indicates a highly ordered H-bond network, whereas a broad range often suggests the presence of amorphous domains or solvent inclusion.
Part 2: Physical Characteristics Profile[3]
| Property | Characteristic Range | Mechanistic Driver |
| Melting Point | 160°C – 240°C | Extensive intermolecular N–H···N hydrogen bonding and planar |
| LogP (Lipophilicity) | 2.5 – 4.5 | Balanced by the lipophilic aromatic rings and the polar amine/aza-groups. |
| pKa (Basic) | 5.5 – 7.2 | The imidazole N3 is the primary basic center; the amine linker modulates electron density. |
| Solubility | Low in water; High in DMSO/DMF | High lattice energy resists dissolution in aqueous media despite polar groups. |
| Crystal Habit | Monoclinic (often | Favors centrosymmetric packing to maximize dipole cancellation. |
Part 3: Experimental Protocols (Self-Validating)
3.1 Synthesis & Purification Workflow
To ensure accurate physical characterization, the compound must be free of isomeric impurities (regioisomers are common in pyrazole synthesis).
Protocol:
-
Condensation: React 3-amino-pyrazole with the appropriate imidazole-aldehyde (or vice versa) in ethanol under reflux.
-
Isolation: Cool to room temperature. The high-melting hybrid usually precipitates.
-
Purification (Critical): Recrystallize from Ethanol/DMF (9:1) .
-
Validation: The filtrate should retain unreacted starting materials. The crystals must be washed with cold ethanol.
-
-
Drying: Vacuum dry at 60°C for 12 hours to remove solvates (lattice-bound solvent can depress MP by 5-10°C).
3.2 Melting Point Determination: DSC vs. Capillary
While capillary methods provide a visual range, Differential Scanning Calorimetry (DSC) is required for thermodynamic accuracy.
DSC Protocol:
-
Calibration: Calibrate the instrument using Indium (MP 156.6°C) and Zinc (MP 419.5°C).
-
Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan. Crimp non-hermetically (to allow volatile escape if decomposition occurs).
-
Run Parameters:
-
Equilibrate at 40°C.
-
Ramp: 5°C/min to 300°C.
-
Purge: Nitrogen at 50 mL/min.[3]
-
-
Analysis:
- : The extrapolated onset temperature (True MP).
- : The peak of the endotherm.
- : Enthalpy of fusion (integration of the peak).
Self-Validating Check: If the peak is asymmetric (tailing to the left), the sample is impure or "sweating" solvent. If the baseline shifts significantly after the melt, decomposition has occurred.
Part 4: Visualization of Workflows & Interactions
4.1 Characterization Logic Flow
The following diagram illustrates the decision matrix for characterizing these derivatives, ensuring that only pure polymorphs are subjected to biological screening.
Figure 1: Decision matrix for the purification and thermal characterization of hybrid amine derivatives.
4.2 Hydrogen Bonding Lattice Architecture
This diagram conceptualizes the intermolecular forces that drive the high melting points observed in these derivatives.
Figure 2: Reciprocal Donor-Acceptor interactions between the amine linker and imidazole ring responsible for high thermal stability.
References
-
Singh, P., et al. (2020).[4][5][6] Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry. [Link]
-
Yevale, et al. (2023).[7] Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI Molecules. [Link]
-
Gill, P., et al. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques. [Link]
-
Shalaby, M.A., et al. (2024).[8] Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation. RSC Advances. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis | European Journal of Chemistry [eurjchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]
- 8. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00602J [pubs.rsc.org]
